![molecular formula C13H11NO5 B5153639 methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate](/img/structure/B5153639.png)
methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
Overview
Description
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate, also known as MI-DIOB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MI-DIOB is a small molecule inhibitor that targets a specific protein and has been shown to have promising effects in various biological systems.
Mechanism of Action
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate targets a specific protein called prohibitin-2 (PHB2), which is involved in various cellular processes, including cell proliferation, apoptosis, and mitochondrial function. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate binds to PHB2 and inhibits its function, leading to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and protection against neuronal damage.
Biochemical and Physiological Effects:
methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammation, and protection against neuronal damage. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for PHB2. However, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate research, including the development of more potent and selective inhibitors, the investigation of its effects in different biological systems, and the exploration of its potential therapeutic applications. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate may also have applications in drug discovery, as it can be used as a tool compound to identify new targets and pathways involved in various biological processes.
Conclusion:
methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate is a small molecule inhibitor that has shown promising effects in various biological systems, including cancer, inflammation, and neurodegenerative diseases. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate targets a specific protein called PHB2 and inhibits its function, leading to various biological effects. methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has several advantages for lab experiments, including its small size and specificity for PHB2, but also has some limitations, including its potential toxicity and limited solubility. There are several future directions for methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate research, including the development of more potent and selective inhibitors and the investigation of its potential therapeutic applications.
Scientific Research Applications
Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to have promising effects in various biological systems, including cancer, inflammation, and neurodegenerative diseases. In cancer research, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cell proliferation. In inflammation research, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate has been shown to protect against neuronal damage by inhibiting oxidative stress.
properties
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-19-11(16)6-8(15)7-14-12(17)9-4-2-3-5-10(9)13(14)18/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCHNZXXHPACC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-4-phthalimidobutyrate |
Synthesis routes and methods
Procedure details
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